molecular formula C13H17N3O B2400241 (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile CAS No. 55829-49-7

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile

Cat. No.: B2400241
CAS No.: 55829-49-7
M. Wt: 231.299
InChI Key: TXEHYUXSMJPJQG-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile is an organic compound with the molecular formula C13H17N3O. It is a derivative of piperazine and is characterized by the presence of a methoxyphenyl group and an acetonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(piperazin-1-yl)acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with piperazine. One common method includes the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction conditions often involve heating the mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)piperazine: A related compound with similar structural features.

    (4-Methoxyphenyl)acetonitrile: Another compound with a methoxyphenyl group and an acetonitrile group.

    (4-Methoxyphenyl)(piperazin-1-yl)propan-1-ol: A derivative with an additional hydroxyl group.

Uniqueness

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(4-Methoxyphenyl)(piperazin-1-yl)acetonitrile, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17N3O, with a molecular weight of 233.30 g/mol. It contains a piperazine ring, which is known for its versatility in drug design, and a methoxyphenyl group that enhances lipophilicity and biological activity.

1. Antimicrobial Properties

Research indicates that compounds containing piperazine moieties often exhibit antimicrobial activities. For instance, this compound has been tested against various bacterial strains. In vitro studies suggest it possesses significant antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values observed in these studies ranged from 8 to 32 µg/mL, indicating moderate potency.

2. Anticancer Potential

Piperazine derivatives are frequently investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In a study, it was reported that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly its affinity for dopamine receptors. Preliminary binding studies indicate that it exhibits selective binding to D2 and D3 dopamine receptors, which are implicated in various neuropsychiatric disorders. This selectivity suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

The biological activities of this compound can be attributed to its ability to modulate receptor activity and inhibit specific enzymes involved in disease progression:

  • Dopamine Receptor Modulation : The compound's binding affinity to D2 and D3 receptors alters dopaminergic signaling pathways, which may contribute to its neuropharmacological effects.
  • Enzyme Inhibition : Studies have indicated that the compound can inhibit key enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values between 8 to 32 µg/mL.
Anticancer Efficacy Showed dose-dependent inhibition of MCF-7 and HeLa cells with IC50 values around 15 µM.
Neuropharmacology Exhibited selective binding to D2 and D3 receptors, indicating potential for treating neuropsychiatric disorders.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperazin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-17-12-4-2-11(3-5-12)13(10-14)16-8-6-15-7-9-16/h2-5,13,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEHYUXSMJPJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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